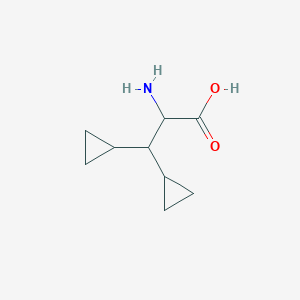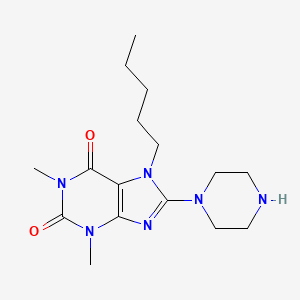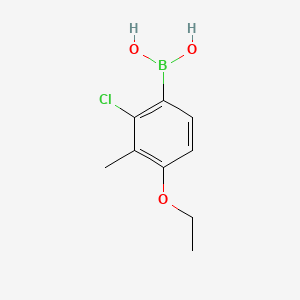
1-Methylpiperidin-4-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pipercaine hydrochloride is a local anesthetic drug developed in the 1920s. It is primarily used for infiltration and nerve blocks. The compound is known for its ability to block sodium channels, which makes it effective in numbing specific areas of the body during surgical procedures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pipercaine hydrochloride is synthesized through the alkylation of 3-chloropropyl benzoate with 2-methylpiperidine. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of pipercaine hydrochloride involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification processes such as recrystallization to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
Pipercaine hydrochloride primarily undergoes substitution reactions due to the presence of the benzoate ester group. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of benzoic acid and the corresponding amine .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.
Hydrolysis Reactions: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted benzoate esters.
Hydrolysis Reactions: Formation of benzoic acid and 2-methylpiperidine.
Wissenschaftliche Forschungsanwendungen
Pipercaine hydrochloride has various applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and substitution reactions.
Biology: Employed in studies involving sodium channel blockers to understand nerve signal transmission.
Medicine: Utilized as a local anesthetic in dental and minor surgical procedures.
Industry: Applied in the formulation of topical anesthetic creams and gels
Wirkmechanismus
Pipercaine hydrochloride exerts its effects by blocking sodium channels on nerve cell membranes. This action prevents the initiation and propagation of nerve impulses, leading to localized numbness. The compound binds to the sodium channels in their inactivated state, stabilizing the membrane and preventing depolarization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Tetracaine: Known for its longer duration of action compared to pipercaine hydrochloride.
Lidocaine: A widely used local anesthetic with a faster onset of action.
Uniqueness of Pipercaine Hydrochloride
Pipercaine hydrochloride is unique due to its specific chemical structure, which allows for effective sodium channel blocking with minimal systemic toxicity. Its intermediate duration of action makes it suitable for various medical applications without the prolonged effects seen with other anesthetics .
Eigenschaften
IUPAC Name |
(1-methylpiperidin-4-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14-9-7-12(8-10-14)16-13(15)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBIONVQXMUSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-benzhydryl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14769395.png)

![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14769411.png)



![2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)
